1-Hydroxyundecan-3-one
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Overview
Description
1-Hydroxyundecan-3-one is an organic compound with the molecular formula C11H22O2. It is a ketone with a hydroxyl group attached to the third carbon of an undecane chain. This compound is known for its role in quorum sensing in certain bacterial species, particularly Vibrio parahaemolyticus .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxyundecan-3-one can be synthesized through various methods. One common approach involves the oxidation of 1-undecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. Another method includes the hydrolysis of this compound esters under acidic or basic conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through high-performance liquid chromatography (HPLC) methods. The compound can be isolated and purified from the culture supernatant of genetically modified Escherichia coli expressing the cqsA gene from Vibrio parahaemolyticus .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxyundecan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-undecanone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 1-undecanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, PCC, Jones reagent.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation: 1-Undecanone.
Reduction: 1-Undecanol.
Substitution: Various substituted undecanes depending on the nucleophile used.
Scientific Research Applications
1-Hydroxyundecan-3-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential antimicrobial properties.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
1-Hydroxyundecan-3-one exerts its effects primarily through quorum sensing. In Vibrio parahaemolyticus, it is produced by the cqsA gene and acts as a signaling molecule. It binds to the CqsS receptor, initiating a cascade of gene expression changes that regulate colony morphology and other behaviors .
Comparison with Similar Compounds
- 1-Hydroxyundecan-2-one
- 1-Hydroxydodecan-2-one
- 1-Hydroxytetradecan-3-one
Comparison: 1-Hydroxyundecan-3-one is unique due to its specific role in quorum sensing in Vibrio parahaemolyticus. While similar compounds like 1-Hydroxyundecan-2-one and 1-Hydroxydodecan-2-one also have hydroxyl groups and ketone functionalities, their biological roles and applications can differ significantly. For instance, 1-Hydroxytetradecan-3-one is known for its presence in certain plant species and its use in traditional medicine .
Properties
CAS No. |
82353-69-3 |
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Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-hydroxyundecan-3-one |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-11(13)9-10-12/h12H,2-10H2,1H3 |
InChI Key |
UICMYIKAWAQLAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)CCO |
Origin of Product |
United States |
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